(E)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2-(p-tolyl)ethenesulfonamide
Description
Overview of Indoline Sulfonamide Derivatives in Medicinal Chemistry
Indoline sulfonamide derivatives represent a critical class of heterocyclic compounds in modern drug discovery, combining the structural versatility of indole-based scaffolds with the pharmacophoric sulfonamide group. The indole nucleus, a bicyclic structure comprising a benzene ring fused to a pyrrole ring, serves as a privileged scaffold in medicinal chemistry due to its inherent bioactivity and ability to interact with diverse biological targets. Sulfonamide groups (-SO~2~NH~2~) enhance molecular interactions through hydrogen bonding and electrostatic forces, making them indispensable in designing enzyme inhibitors such as carbonic anhydrases (CAs) and tubulin polymerization regulators.
The integration of thiophene moieties, as seen in (E)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2-(p-tolyl)ethenesulfonamide, introduces additional electronic and steric properties that modulate target affinity and selectivity. Thiophene’s aromaticity and sulfur atom contribute to π-π stacking interactions and improved metabolic stability, respectively. This structural synergy has been exploited in developing antitumor agents, with compounds like 18 (IC~50~ = 0.24–0.59 μM against cancer cell lines) demonstrating potent tubulin inhibition via colchicine-binding site interactions.
Table 1: Key Structural Features of Representative Indoline Sulfonamide Derivatives
Significance in Drug Development Research
This compound exemplifies the strategic hybridization of pharmacophores to optimize drug-like properties. Its design leverages three key components:
- Indoline scaffold : Provides a rigid framework that enhances binding to hydrophobic enzyme pockets, as demonstrated in ACAT inhibitors where indoline derivatives reduced hepatic cholesterol secretion by 40–60% in murine models.
- Sulfonamide group : Facilitates hydrogen bonding with target proteins, such as tubulin’s Asnβ258 residue, critical for inhibiting polymerization (e.g., compound 18 ’s IC~50~ = 1.82 μM against tubulin).
- Thiophene-carbonyl moiety : Improves solubility and bioavailability by introducing polarizable sulfur atoms, a tactic employed in antimalarial and anticancer agents.
Recent advances highlight this compound’s potential in overcoming drug resistance. For instance, indole-curcumin hybrids with methoxy substitutions exhibited 4–15 μM IC~50~ values against drug-resistant HeLa and A549 cells, surpassing standard chemotherapeutics in some cases. Similarly, the E-configuration of the ethenesulfonamide group in this compound likely enhances steric complementarity with target proteins, mirroring the activity of structurally analogous compounds like 3 (IC~50~ = 0.011 μM against MGC-803 gastric cancer cells).
Historical Context of Sulfonamide and Thiophene Chemistry
The sulfonamide group’s medicinal relevance dates to the 1930s with the discovery of Prontosil, the first synthetic antibacterial agent. This breakthrough underscored sulfonamides’ capacity to inhibit dihydropteroate synthase, a key enzyme in bacterial folate synthesis. By the 21st century, sulfonamide applications expanded to anticancer therapies, exemplified by indole-3-sulfonamides inhibiting carbonic anhydrase II (K~i~ = 7.7 μM) and indoline derivatives targeting ACAT for atherosclerosis treatment.
Thiophene chemistry gained prominence in the 1980s as a bioisostere for benzene, offering improved pharmacokinetic profiles. The thiophene-2-carbonyl group in this compound enhances metabolic stability compared to phenyl analogs, as evidenced by reduced cytochrome P450-mediated oxidation in preclinical studies.
Research Evolution Timeline
Table 2: Milestones in Indoline Sulfonamide and Thiophene-Based Drug Discovery
The trajectory of this compound reflects decades of iterative optimization, combining historical insights with modern computational drug design. Molecular docking studies of analogous compounds predict strong binding to tubulin’s colchicine site (ΔG = -9.2 kcal/mol), while synthetic advancements enable precise stereochemical control critical for activity.
Properties
IUPAC Name |
(E)-2-(4-methylphenyl)-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S2/c1-16-4-6-17(7-5-16)11-14-29(26,27)23-19-9-8-18-10-12-24(20(18)15-19)22(25)21-3-2-13-28-21/h2-9,11,13-15,23H,10,12H2,1H3/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOVJMBVHDWMNQ-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2-(p-tolyl)ethenesulfonamide is a novel compound that belongs to the class of thiophene-based sulfonamides. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of carbonic anhydrase (CA) isoenzymes, which play critical roles in various physiological processes and are implicated in several diseases.
Chemical Structure
The compound can be represented by the following structural formula:
The primary mechanism of action for thiophene-based sulfonamides, including this compound, involves the inhibition of carbonic anhydrase enzymes (hCA-I and hCA-II). These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, which is essential for maintaining acid-base balance in the body.
Inhibition Studies
Recent studies have demonstrated that this compound exhibits potent inhibitory effects on both hCA-I and hCA-II isoenzymes. The inhibition characteristics are summarized in the table below:
| Isoenzyme | IC50 (nM) | Ki (nM) | Inhibition Type |
|---|---|---|---|
| hCA-I | 69 - 70,000 | 66.49 ± 17.15 | Noncompetitive |
| hCA-II | 23.4 - 1,405 | 74.88 ± 20.65 | Noncompetitive |
These results indicate that the compound inhibits the activity of carbonic anhydrases at low concentrations, suggesting a high potency as a therapeutic agent.
Molecular Docking Studies
Molecular docking studies further elucidate the binding interactions between the compound and the active sites of carbonic anhydrases. The compound was shown to interact with residues outside the catalytic site, which is indicative of noncompetitive inhibition. The thiophene and sulfonamide moieties are critical for this interaction, enhancing the overall binding affinity.
Case Studies
A study published in December 2020 evaluated several thiophene-based sulfonamides, including this compound, for their efficacy as CA inhibitors. The research highlighted that these compounds could serve as lead candidates for developing new therapeutic agents targeting conditions such as glaucoma, edema, and certain forms of cancer where CA activity is dysregulated .
Comparison with Similar Compounds
Structural Analogs Based on the (E)-Ethenesulfonamide Core
The (E)-ethenesulfonamide scaffold is shared with several pharmacologically active compounds:
Key Observations:
- The p-tolyl group in the target compound and Celecoxib analogs may enhance membrane permeability but could also increase metabolic oxidation risks .
- Substituent Flexibility : Unlike the hydrazine-based Celecoxib analogs , the target compound’s indoline-thiophene unit provides a fused bicyclic structure, likely reducing conformational flexibility and improving target selectivity.
Pharmacological Activity and Target Specificity
- Celecoxib Analogs : The hydrazine-linked p-tolyl ethenesulfonamides (e.g., Celecoxib Related Compound E) are associated with COX-2 inhibition, a mechanism for anti-inflammatory activity . The target compound’s lack of a hydrazine group may redirect its activity toward alternative targets, such as kinases or proteases.
- Factor Xa Inhibitor: The chlorothiophene-containing ethenesulfonamide in demonstrates that thiophene derivatives can achieve high enzyme inhibitory potency (e.g., Factor Xa IC50 values in nanomolar ranges). The target compound’s thiophene-carbonyl group may similarly enhance binding to serine proteases .
Physicochemical and Metabolic Properties
Impurity Profiles and Regulatory Considerations
highlights thiophene-related impurities in drug substances, such as 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol. For the target compound, analogous impurities may arise during synthesis, requiring stringent chromatographic control (e.g., USP guidelines) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
